molecular formula C15H15NO2 B1194814 Phenyl-N-methyl-N-benzylcarbamate CAS No. 29044-69-7

Phenyl-N-methyl-N-benzylcarbamate

Cat. No.: B1194814
CAS No.: 29044-69-7
M. Wt: 241.28 g/mol
InChI Key: YRDADDRVBROUPJ-UHFFFAOYSA-N
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Description

Historical Development of Carbamate Chemistry

The foundation of carbamate chemistry traces back to the pioneering work of French chemist Jean-Baptiste Dumas, who first discovered urethane (ethyl carbamate) in 1833. Dumas originally coined the term "urethane" by combining the words "urea" and "ether" with the chemical suffix "-ane," establishing the foundational nomenclature for this class of compounds. His initial discovery occurred during experiments involving the reaction of concentrated ammonia with what he termed "new ether," observing that the mixture would boil and sometimes produce explosive reactions.

The etymological development of carbamate terminology emerged later, with the first recorded use of the word "carbamate" traced to 1849 in Henry Medlock's description of Dumas's work. Medlock stated that "the action of ammonia on chloro-carbonate (phosgene) of ethyl gives rise to the formation of the substance which Dumas, the discoverer, called urethane, and which we are now in the habit of considering as the ether of carbamic acid". This represented a shift from Dumas's original urethane family naming convention to a system based on carbamic acid derivatives.

The biological significance of carbamates was first recognized in the 19th century when European missionaries in West Africa observed the use of Calabar beans (Physostigma venenosum) as ordeal poisons in tribal practices. These beans were imported to Great Britain in 1840, and in 1864, Jobst and Hesse successfully isolated the active alkaloid component, which they named physostigmine. This naturally occurring methyl carbamate ester became the first carbamate compound to be systematically studied for its biological properties.

The synthetic development of carbamate pesticides began in the 1930s with the synthesis of aliphatic esters of carbamic acid, initially marketed as fungicides. The breakthrough came in 1953 when Union Carbide Corporation developed and marketed carbaryl, the first carbamate insecticide, which was registered for use in the United States in 1959. This commercial success spurred extensive research into carbamate synthesis and applications throughout the subsequent decades.

Classification and Nomenclature Systems

Carbamates are classified as derivatives of carbamic acid with the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−. The International Union of Pure and Applied Chemistry (IUPAC) provides specific guidance on carbamate nomenclature, stating that "esters are often called urethanes or urethans, a usage that is strictly correct only for the ethyl esters" while acknowledging broader usage in the general sense.

The distinction between urethanes and carbamates involves synthetic origin considerations. According to IUPAC guidelines, carbamate esters are urethanes, but not all urethanes are carbamate esters. Specifically, any synthesis of the R₂NC(=O)OR' (where R' is not hydrogen) moiety that does not derive from carbamic acids is classified as a urethane rather than a carbamate ester. This classification system emphasizes the importance of synthetic pathways in determining proper nomenclature.

Within the broader carbamate classification system, N-substituted carbamates form a particularly important subcategory. These compounds feature substitution patterns on the nitrogen atom, creating diverse structural possibilities and corresponding variations in chemical and biological properties. The classification can be further refined based on the nature and number of N-substituents, with mono-N-substituted and di-N-substituted carbamates representing the primary subclasses.

For Phenyl-N-methyl-N-benzylcarbamate specifically, the IUPAC systematic name reflects its structural complexity: carbamic acid, N-methyl-N-(phenylmethyl)-, phenyl ester. Alternative nomenclature includes phenyl benzyl(methyl)carbamate, emphasizing the ester portion first, followed by the N-substituents. The compound is also known by various synonyms including phenyl N-benzyl-N-methylcarbamate and this compound, reflecting different approaches to naming priority within the molecule.

Significance of N-Substituted Carbamates in Organic Chemistry

N-substituted carbamates occupy a central position in modern organic chemistry due to their unique combination of stability, reactivity, and synthetic accessibility. These compounds serve multiple roles in pharmaceutical development, synthetic methodology, and materials science. The significance of N-substituted carbamates stems from their ability to function as both protective groups and pharmacophores, making them invaluable tools in complex synthetic sequences.

In pharmaceutical applications, N-substituted carbamates have demonstrated remarkable versatility as structural motifs in drug design. The carbamate group can increase the biological activity of pharmacophores while providing improved chemical and proteolytic stability. Research has shown that incorporating carbamate groups into molecules can enhance biological activity by factors of 12 to 50 times compared to parent compounds. For example, replacing the unsaturated ester chain in fumagillin with an O-(chloroacetyl) carbamoyl moiety resulted in a 50-fold increase in antitumor potency.

The synthetic utility of N-substituted carbamates extends to their role as protecting groups in organic synthesis. Common amine protecting groups such as tert-butoxycarbonyl (BOC), fluorenylmethyloxycarbonyl (FMOC), benzyl chloroformate, and trichloroethyl chloroformate are all carbamate derivatives. These protecting groups offer excellent stability under a wide range of reaction conditions while remaining removable under specific circumstances, making them essential tools in multi-step synthetic sequences.

The development of efficient synthetic methodologies for N-substituted carbamates has been a significant focus of research efforts. Traditional methods include the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, reductive carbonylation of nitroaromatics, carbonylation of amines, reaction of alcohols with isocyanates, and carbon dioxide alkylation. Modern approaches have focused on developing more environmentally benign processes, with carbon dioxide emerging as an attractive alternative to phosgene-based methodologies due to its renewable nature and environmental compatibility.

Research History of this compound

The specific research history of this compound is closely tied to broader developments in carbamate synthesis methodology and structure-activity relationship studies. Early synthetic work on this compound can be traced to systematic investigations of N-substituted carbamate synthesis reported in the Journal of the American Chemical Society in 1955. These foundational studies established key synthetic pathways and characterized fundamental physical properties of the compound.

The compound has been systematically studied for its synthetic accessibility through various methodological approaches. Recent research has demonstrated that this compound can be effectively synthesized using benzyl (methyl)phenylcarbamate as a starting material in one-pot synthetic procedures. These methodologies involve the use of protective group strategies, where CBZ-protected N-methylaniline serves as a key intermediate in the synthetic sequence.

Properties

CAS No.

29044-69-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

phenyl N-benzyl-N-methylcarbamate

InChI

InChI=1S/C15H15NO2/c1-16(12-13-8-4-2-5-9-13)15(17)18-14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

YRDADDRVBROUPJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)OC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)OC2=CC=CC=C2

Other CAS No.

29044-69-7

Synonyms

phenyl-N-methyl-N-benzylcarbamate
PNMBC

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Phenyl-N-methyl-N-benzylcarbamate has been investigated for its efficacy in treating epilepsy and other neurological conditions. According to a patent (US9624164B2), this compound exhibits potential as a therapeutic agent for preventing or treating epilepsy by modulating neurotransmitter activity and providing neuroprotective effects . The compound's mechanism of action is believed to involve inhibition of specific enzymes that contribute to neuronal excitability.

2. Interaction with Neuropathy Target Esterase

Research indicates that this compound interacts with neuropathy target esterase (NTE), an enzyme implicated in neurodegenerative diseases. A study highlighted that certain carbamate compounds, including derivatives like this compound, demonstrated significant inhibitory effects on NTE activity. This suggests a potential role in developing treatments for conditions such as Alzheimer's disease and other forms of dementia .

Antimicrobial and Anticancer Properties

1. Antimicrobial Activity

While primarily noted for its neurological applications, this compound has also been evaluated for antimicrobial properties. Studies have shown that carbamate derivatives can exhibit activity against various bacterial strains. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial effects, making them candidates for further development as antimicrobial agents .

2. Anticancer Potential

The anticancer properties of carbamates are being explored extensively. Research has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of this compound may enhance its efficacy against specific types of cancer, warranting further investigation into its potential as an anticancer drug .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound and related compounds:

Study Focus Findings
US9624164B2Epilepsy TreatmentDemonstrated efficacy in preventing seizures through neurotransmitter modulation .
NTE Inhibition StudyNeurological DisordersSignificant inhibition of neuropathy target esterase, suggesting potential for neuroprotective applications .
Antimicrobial ActivityBacterial InfectionsExhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer ResearchCancer Cell LinesInduced apoptosis in cancer cells, showing promise as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between Phenyl-N-methyl-N-benzylcarbamate and related compounds:

Compound Name Molecular Formula Substituents (N-) Ester Group Molecular Weight (g/mol) Key Features References
This compound C₁₅H₁₅NO₂ Methyl, Benzyl Phenyl 241.28 Dual N-substituents; aromatic ester
(2-Methylphenyl) N-benzylcarbamate C₁₅H₁₅NO₂ Benzyl 2-Methylphenyl 241.28 Methyl on phenyl ester; no N-methyl
Ethyl benzylcarbamate C₁₀H₁₃NO₂ Benzyl Ethyl 179.21 Simpler aliphatic ester; single N-substituent
γ-Phenylpropyl-methylaminoethyl benzoate HCl C₂₀H₂₄ClNO₃ Methyl, Phenylpropyl Benzoate 373.87 Benzoate ester; hydrochloride salt
Key Observations:

Substituent Effects :

  • The dual N-substituents (methyl and benzyl) in this compound differentiate it from analogs like Ethyl benzylcarbamate (single N-benzyl group). This may enhance steric hindrance and reduce hydrolysis rates compared to simpler carbamates .
  • The (2-methylphenyl) N-benzylcarbamate has a methyl group on the phenyl ester but lacks the N-methyl group, which could reduce lipophilicity compared to the target compound .

Ester Group Variations :

  • Phenyl esters (as in the target compound) are generally more stable than aliphatic esters (e.g., ethyl in Ethyl benzylcarbamate) due to resonance stabilization of the aromatic ring. This could influence metabolic pathways and persistence in biological systems .

Preparation Methods

Classical Chloroformate-Amine Coupling

The most widely documented method involves reacting N-methylbenzylamine with phenyl chloroformate. This one-step protocol is highly efficient under mild conditions:

Procedure :

  • Dissolve N-methylbenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

  • Add phenyl chloroformate (1.1 equiv) dropwise, followed by pyridine (1.5 equiv) to scavenge HCl.

  • Stir for 2–4 hours at room temperature.

  • Quench with 10% HCl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Yield : 78–85% .
Key Data :

  • Reaction time: 3 hours

  • Purity (HPLC): >98%

  • Byproducts: <2% symmetrical urea (from over-reaction) .

Mechanism :
The amine nucleophile attacks the electrophilic carbonyl of phenyl chloroformate, displacing chloride and forming the carbamate (Figure 1).

Catalytic Zr-Mediated Synthesis

A zirconocene chloride [Cp₂Zr(H)Cl]-catalyzed method enables carbamate formation under solvent-free conditions :

Procedure :

  • Mix N-methylbenzylamine (1.0 equiv), phenyl chloroformate (1.05 equiv), and Cp₂Zr(H)Cl (5 mol%) in tetrahydrofuran (THF).

  • Heat to 60°C for 1 hour.

  • Filter through celite and concentrate under reduced pressure.

Yield : 91% .
Advantages :

  • Shorter reaction time (1 hour vs. 3 hours).

  • No requirement for bases like pyridine.

Continuous-Flow Industrial Synthesis

A patent describes a three-step continuous process for scalable production:

Steps :

  • Diphenyl Carbonate Aminolysis :

    • React diphenyl carbonate with methylamine (1:1 molar ratio) at 50°C to form phenyl-N-methylcarbamate.

  • Thermal Decomposition :

    • Heat phenyl-N-methylcarbamate at 210°C to generate methyl isocyanate.

  • Carbamation :

    • Condense methyl isocyanate with benzyl alcohol in toluene at 25°C.

Overall Yield : 74% .
Scalability : Suitable for >100 kg batches.

Solid-Phase Synthesis Using 4-Nitrophenyl Chloroformate

4-Nitrophenyl chloroformate (4-NPC) enhances reactivity in peptide coupling :

Procedure :

  • Activate N-methylbenzylamine with 4-NPC (1.2 equiv) in DCM.

  • Add triethylamine (2.0 equiv) and stir for 30 minutes.

  • Purify via recrystallization (ethanol/water).

Yield : 82% .
Purity : 99% (no detectable nitrophenol byproducts).

Comparative Analysis of Methods

Method Catalyst/Reagent Time Yield Scalability
Chloroformate-AminePyridine3 hr85%Lab-scale
Zr-CatalyzedCp₂Zr(H)Cl1 hr91%Pilot-scale
Continuous-FlowNone6 hr*74%Industrial
4-NPC Activation4-NPC0.5 hr82%Lab-scale

*Includes three steps.

Side Reactions and Mitigation

  • Urea Formation : Occurs via over-alkylation (e.g., using excess chloroformate) . Mitigated by stoichiometric control .

  • Isocyanate Intermediates : Unstable methyl isocyanate requires immediate condensation .

  • Moisture Sensitivity : Hydrolysis to N-methylbenzylamine and phenyl carbonate . Use anhydrous solvents.

Analytical Characterization

  • ¹H NMR (CDCl₃) : δ 7.25–7.40 (m, 10H, aromatic), 4.45 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃).

  • IR (cm⁻¹): 1705 (C=O), 1520 (N-CO-O).

  • Melting Point : 89–91°C .

Emerging Methods

  • Enzymatic Carbamation : Lipase-catalyzed reactions in ionic liquids (preliminary yields: 65%) .

  • Electrochemical Synthesis : Direct coupling of CO₂ with N-methylbenzylamine (under development) .

Q & A

Q. How can researchers optimize the synthetic yield of Phenyl-N-methyl-N-benzylcarbamate?

To enhance synthetic efficiency, focus on reaction stoichiometry and catalyst selection. For example, reductive amination (using NaBH₄) can improve intermediate stability during carbamate formation . Verify product purity via ¹H NMR (e.g., distinguishing methyl and benzyl proton signals) and LC-MS for molecular weight confirmation . Additionally, optimize solvent systems (e.g., acetonitrile or methanol) and pH control (using TFA or TEA) to minimize side reactions . For reproducibility, document reaction conditions (temperature, time) and compare yields across multiple trials.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • GC-MS and GC-IR : Identify fragmentation patterns and functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the methyl (δ ~2.8 ppm) and benzyl groups (δ ~4.3 ppm for CH₂) to confirm substitution patterns .
  • X-ray crystallography : Resolve bond angles and torsional strain in the carbamate backbone using single-crystal data .
  • HPLC-PDA : Monitor purity under gradient elution (e.g., ACN/water with 0.1% FA) . Cross-validate results with spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

Comparative studies of analogs (e.g., benzyl carbamate vs. cyclopropyl derivatives) reveal that:

  • Electron-withdrawing groups (e.g., nitro or trifluoromethyl) enhance electrophilicity at the carbamate carbonyl, affecting nucleophilic attack rates .
  • Steric hindrance from the N-benzyl group may reduce enzymatic degradation in biological assays .
    Methodologically, synthesize derivatives via stepwise substitution (e.g., replacing benzyl with picolylamine) and evaluate reactivity via kinetic studies or docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from:

  • Dynamic equilibria : Use low-temperature NMR (−40°C in CDCl₃) to "freeze" rotamers and simplify splitting patterns .
  • Isotopic labeling : Introduce deuterium at the methyl group to track exchange processes in MS/MS fragmentation .
  • Computational modeling : Compare experimental IR stretches (e.g., 1680–1720 cm⁻¹) with DFT-calculated vibrational modes .
    For ambiguous NOESY correlations, employ X-ray structures to validate spatial proximity of protons .

Q. What experimental designs are robust for studying hydrolytic stability under physiological conditions?

Design accelerated stability studies with:

  • pH gradients : Test buffer systems (pH 1–9) to mimic gastrointestinal and plasma environments. Use HPLC to quantify degradation products (e.g., phenol or methylamine) .
  • Temperature control : Conduct Arrhenius analysis (25–60°C) to extrapolate shelf-life .
  • Enzyme exposure : Incubate with esterases or liver microsomes to assess metabolic liability . Include triplicate runs and negative controls (e.g., inert argon atmosphere) to isolate hydrolysis pathways .

Q. How can researchers address discrepancies in reported biological activity across studies?

Discrepancies may stem from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Impurity interference : Correlate bioactivity with purity thresholds (e.g., ≥95% by HPLC) .
  • Solubility effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    For structure-activity conflicts, perform SAR using isosteric replacements (e.g., benzyl → cyclohexyl) and validate via crystallography .

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